2,2,4-Trimethyl-1,3-pentanediol 3-isobutyrate
Overview
Description
The compound 2,2,4-Trimethyl-1,3-pentanediol 3-isobutyrate is a chemical of interest due to its applications in various fields such as paint auxiliaries and plasticizers. It is derived from isobutyraldehyde and can be synthesized through reactions catalyzed by sodium hydroxide or sodium alcoholate .
Synthesis Analysis
The synthesis of 2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate can be achieved through the trimerization of isobutyraldehyde. This process involves an aldol condensation, a crossed Cannizzaro reaction, and an esterification of carboxylic acid and alcohol. The use of solid sodium hydroxide as a catalyst has been shown to yield above 85% after optimizing reaction time and catalyst dosage . Another method involves a one-step reaction process using sodium alcoholate as a catalyst, which simplifies the process and reduces energy consumption .
Molecular Structure Analysis
While the specific molecular structure of 2,2,4-Trimethyl-1,3-pentanediol 3-isobutyrate is not detailed in the provided papers, related compounds have been analyzed using techniques such as NMR and HMBC spectra. These techniques can identify internal-ester-transfer and other structural features that are crucial for understanding the behavior and properties of the compound .
Chemical Reactions Analysis
The chemical reactions involving 2,2,4-Trimethyl-1,3-pentanediol derivatives are complex and can include various steps such as condensation, disproportionation, and esterification. The synthesis of related compounds, such as 2,2,4-trimethyl-1,3-pentanediol dibenzoate, involves these steps and has been optimized to achieve high yields and purity .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,2,4-Trimethyl-1,3-pentanediol 3-isobutyrate derivatives are significant in their application as plasticizers. For instance, 2,2,4-trimethyl-1,3-pentanediol-1-butyrate-3-isobutyrate exhibits lower viscosity, higher tensile strength, better elongation, and reduced migration compared to other plasticizers, which suggests a potential for lower VOC emissions from PVC . The synthesis conditions, such as reaction temperature and time, play a crucial role in determining the yield and quality of the product .
Scientific Research Applications
Synthesis and Industrial Applications
Synthesis and Structural Analysis in PVC Plasticizers A study by Myo-Kyung Cho et al. (2005) showcased the synthesis of a novel PVC plasticizer named 2,2,4-trimethyl-1,3-pentanediol-1-butyrate-3-isobutyrate. This compound, synthesized via simple esterification, demonstrated superior properties compared to conventional plasticizers such as lower viscosity, higher tensile strength, and better elongation. Notably, it exhibited remarkably reduced migration compared to TXIB, suggesting a decrease in VOC (volatile organic compound) emissions from PVC, which is significant for environmental considerations (Cho et al., 2005).
Trimerization in Paint Industry Auxiliaries Li et al. (2014) discussed the trimerization of isobutyraldehyde as an effective method to synthesize 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate and its variants, which are used as film-forming auxiliaries in paints. The method used solid sodium hydroxide as a catalyst and achieved an excellent yield of over 85% after optimizing reaction time and catalyst dosage. This highlights its industrial significance in the production of paint auxiliaries (Yu-Gang Li et al., 2014).
Environmental Impact and Monitoring
Ambient Measurements in Southern California A study conducted by Goliff et al. (2012) reported for the first time the ambient measurements of 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate (TPM) in various locations in Southern California. This compound, a widely used solvent in water-based coatings, was detected in all collected samples, with concentrations ranging significantly. The highest mean concentrations were observed during summer, aligning with peak coating activities. This research offers valuable insights into the environmental presence and potential impact of TPM (Goliff et al., 2012).
Synthesis and Foodstuff Applications Liu Sa (2001) discussed the synthesis of Trimethyl 1,3 pentanediol (TMPD) through the condensation of isobutyraldehyde and cross Cannizzaro reaction. The study also introduced the applications of two flavors synthesized using TMPD, highlighting its potential use in the food industry (Liu Sa, 2001).
Safety And Hazards
Exposure to 2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate can cause mild irritation of eyes, nose, and throat . It is recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes . It is also advised to avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .
Future Directions
properties
IUPAC Name |
(1-hydroxy-2,2,4-trimethylpentan-3-yl) 2-methylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O3/c1-8(2)10(12(5,6)7-13)15-11(14)9(3)4/h8-10,13H,7H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMIPYZUJVKWOLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)(C)CO)OC(=O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50872294 | |
Record name | 1-Hydroxy-2,2,4-trimethylpentan-3-yl 2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50872294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-2,2-dimethyl-1-(1-methylethyl)propyl isobutyrate | |
CAS RN |
18491-15-1 | |
Record name | 3-Hydroxy-2,2-dimethyl-1-(1-methylethyl)propyl 2-methylpropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18491-15-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2,4-Trimethyl-1,3-pentanediol 3-isobutyrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018491151 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Hydroxy-2,2,4-trimethylpentan-3-yl 2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50872294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxy-2,2-dimethyl-1-(1-methylethyl)propyl isobutyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.508 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,2,4-TRIMETHYL-1,3-PENTANEDIOL 3-ISOBUTYRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J6J5RYM63 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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